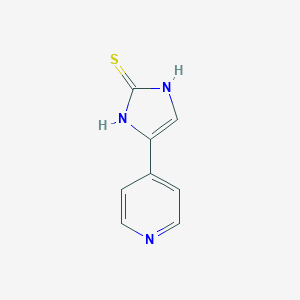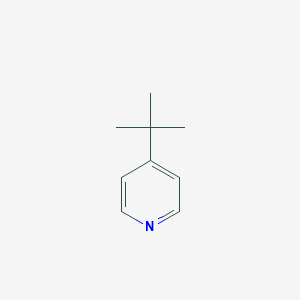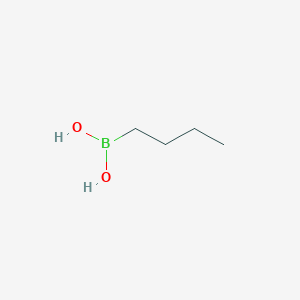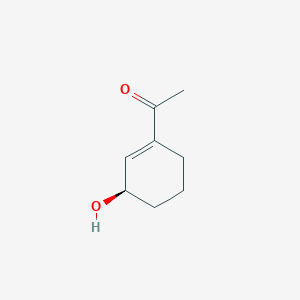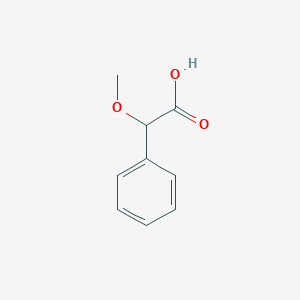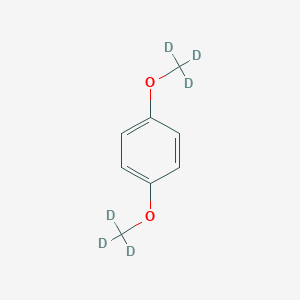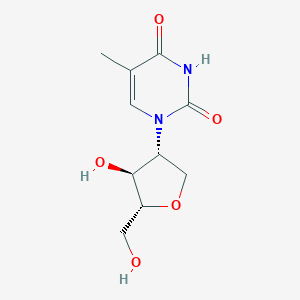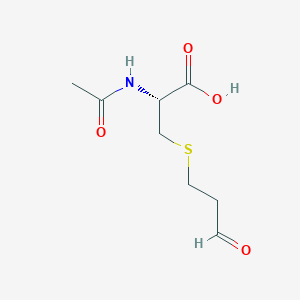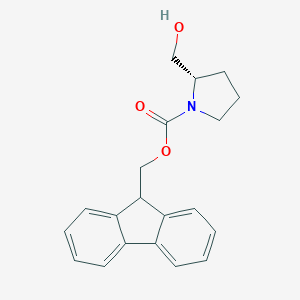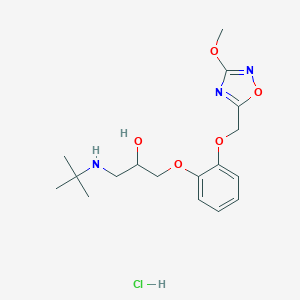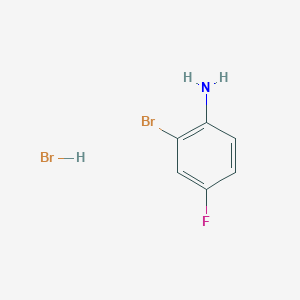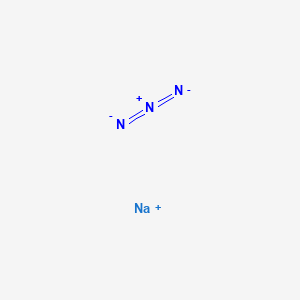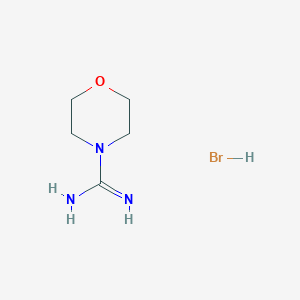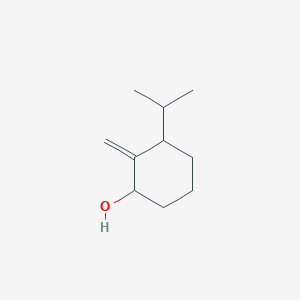![molecular formula C11H18N2 B128955 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- CAS No. 150667-99-5](/img/structure/B128955.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-, also known as DMPO, is a stable free radical scavenger. It has been widely used in scientific research for its ability to trap free radicals and reactive oxygen species.
Mécanisme D'action
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- traps free radicals by forming stable adducts, which can be detected and quantified using various spectroscopic methods, such as electron paramagnetic resonance (EPR) spectroscopy. The trapping of free radicals by 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- prevents them from reacting with other molecules and causing oxidative damage. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also act as a scavenger of reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.
Effets Biochimiques Et Physiologiques
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage caused by free radicals and reactive oxygen species. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has also been shown to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle and use in various biological systems. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also be easily detected and quantified using various spectroscopic methods, such as EPR spectroscopy. However, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has some limitations for lab experiments. It can react with other molecules, such as thiols and metal ions, which can affect its trapping efficiency. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also form adducts with other compounds, which can complicate the interpretation of the spectroscopic data.
Orientations Futures
There are several future directions for the use of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- in scientific research. One direction is to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used to study the mechanisms of oxidative stress and identify potential targets for therapeutic intervention. Another direction is to develop new spin traps with improved trapping efficiency and selectivity. These spin traps can be used to study specific free radicals and reactive oxygen species in biological systems. Finally, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used in combination with other antioxidants and therapeutic agents to enhance their efficacy in preventing oxidative damage and treating diseases.
Méthodes De Synthèse
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be synthesized through a multistep reaction starting with 2,3-dichloropyridine and 4-methyl-1-penten-3-ol. The reaction involves the formation of a bicyclic intermediate, which is then oxidized to form 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-. The yield of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been used to study the mechanisms of oxidative stress in various biological systems, such as cells, tissues, and organs. It has also been used to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
150667-99-5 |
|---|---|
Nom du produit |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3 |
Clé InChI |
JLKVMDJSASVGAO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
SMILES canonique |
CC12CCC(C1)(N=N2)CCCC=C |
Synonymes |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



